molecular formula C27H25N3O8 B2878504 methyl 2-({[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate CAS No. 899922-03-3

methyl 2-({[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate

Cat. No.: B2878504
CAS No.: 899922-03-3
M. Wt: 519.51
InChI Key: DCILYQJCULIZOD-UHFFFAOYSA-N
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Description

Methyl 2-({[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups, including methoxy, dioxo, and benzoate moieties, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced via electrophilic aromatic substitution reactions, often using trimethoxybenzene as a starting material.

    Acetylation and Amidation: The acetylation of the quinazolinone intermediate followed by amidation with methyl 2-aminobenzoate yields the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, and other nucleophiles.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted quinazolinone and benzoate derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, methyl 2-({[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate exhibits potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.

Medicine

In medicine, this compound is being investigated for its potential anti-cancer properties. The presence of the quinazolinone core, known for its cytotoxic activity, makes it a promising candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific electronic or optical properties, owing to its complex aromatic structure.

Mechanism of Action

The mechanism of action of methyl 2-({[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate involves the inhibition of specific enzymes and proteins. The compound binds to the active sites of these targets, disrupting their normal function and leading to therapeutic effects. Key molecular targets include kinases involved in cell signaling pathways, which are crucial for cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds such as 2-methyl-4(3H)-quinazolinone and 2-phenyl-4(3H)-quinazolinone share the quinazolinone core but differ in their substituents.

    Benzoate Derivatives: Methyl 2-aminobenzoate and ethyl 4-aminobenzoate are simpler analogs with similar functional groups.

Uniqueness

Methyl 2-({[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate is unique due to the combination of the quinazolinone core with the trimethoxyphenyl and benzoate groups. This combination enhances its biological activity and potential therapeutic applications, making it a valuable compound for further research and development.

Properties

CAS No.

899922-03-3

Molecular Formula

C27H25N3O8

Molecular Weight

519.51

IUPAC Name

methyl 2-[[2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)quinazolin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C27H25N3O8/c1-35-21-13-16(14-22(36-2)24(21)37-3)30-25(32)18-10-6-8-12-20(18)29(27(30)34)15-23(31)28-19-11-7-5-9-17(19)26(33)38-4/h5-14H,15H2,1-4H3,(H,28,31)

InChI Key

DCILYQJCULIZOD-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C(=O)OC

solubility

not available

Origin of Product

United States

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